Product packaging for Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate(Cat. No.:CAS No. 1426958-40-8)

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

Cat. No.: B1457226
CAS No.: 1426958-40-8
M. Wt: 215.13 g/mol
InChI Key: IWYPVZJXNKHKRF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate is a fluorinated and nitrated benzoate ester intended for research and development purposes. This compound is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Compounds with this specific arrangement of functional groups (fluoro, hydroxy, and nitro substituents) on an aromatic ring are typically valuable synthetic intermediates in organic chemistry. Researchers may utilize this reagent in the exploration and synthesis of more complex molecular structures, particularly in the fields of pharmaceutical chemistry and materials science. The presence of multiple functional groups makes it a versatile building block for constructing heterocyclic compounds or for use in structure-activity relationship (SAR) studies. Specific physical, chemical, and spectroscopic data for this compound were not located in the available scientific sources. Researchers are advised to handle all laboratory chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO5 B1457226 Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate CAS No. 1426958-40-8

Properties

IUPAC Name

methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYPVZJXNKHKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731935
Record name Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-40-8
Record name Benzoic acid, 4-fluoro-5-hydroxy-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in metabolic pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in inflammatory responses, leading to changes in cytokine production and immune cell activation. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Biological Activity

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

This compound is characterized by the following structural features:

  • Fluorine atom at the 4-position, which can influence lipophilicity and biological activity.
  • Hydroxyl group at the 5-position, contributing to hydrogen bonding and reactivity.
  • Nitro group at the 2-position, which can undergo reduction to form reactive intermediates.

These functional groups play crucial roles in the compound's interactions with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interactions : The compound may interact with various enzymes, potentially inhibiting or modulating their activity. The nitro group can be reduced to form reactive species that affect cellular components.
  • Binding Affinity : The presence of hydroxyl and fluorine groups enhances binding affinity to specific receptors or enzymes, influencing biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential use against various bacterial strains, including multidrug-resistant organisms. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting its application in developing new antibiotics .

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory activities. Its structural characteristics may allow it to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX) .

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low concentrations, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL for certain strains .
  • Anti-inflammatory Research :
    • Another study investigated the compound's effects on inflammatory markers in cell cultures. The results demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotable Features
This compoundYesYesUnique functional group arrangement
Methyl 5-fluoro-4-hydroxy-2-nitrobenzoateModerateYesDifferent positioning of functional groups
Methyl 2-fluoro-5-hydroxy-4-nitrobenzoateLimitedNoLess effective due to structural differences

Research Findings Summary

This compound shows significant promise as a biologically active compound with applications in antimicrobial and anti-inflammatory therapies. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy for clinical use.

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, we compare it with structurally related nitrobenzoate esters and fluorinated aromatic derivatives.

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical differences:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Functional Groups Purity/Stability
This compound C₈H₆FNO₅ 4-F, 5-OH, 2-NO₂ 215.14 Nitro, hydroxy, fluoro >98.00% (stable at -80°C)
Methyl 4-fluoro-3-nitrobenzoate C₈H₆FNO₄ 4-F, 3-NO₂ 199.13 Nitro, fluoro Variable (commercial grades)
Methyl 4-cyano-2-fluoro-5-nitrobenzoate C₉H₅FN₂O₄ 4-CN, 2-F, 5-NO₂ 224.15 Nitro, cyano, fluoro Biochemical reagent grade
Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate C₁₀H₉F₂NO₆ 4-OCHF₂, 5-OCH₃, 2-NO₂ 277.18 Nitro, difluoromethoxy, methoxy Research-grade
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 4-NHAc, 5-Cl, 2-OCH₃ 257.67 Acetamido, chloro, methoxy Pharmacological studies

Key Observations :

  • Electron-Withdrawing Groups : The nitro group at position 2 in the target compound enhances electrophilic reactivity, making it more reactive in substitution reactions than analogues with nitro groups at position 3 (e.g., Methyl 4-fluoro-3-nitrobenzoate) .
  • Fluorine Impact: Fluorine at position 4 improves metabolic stability and lipophilicity compared to non-fluorinated analogues, as seen in its higher solubility in organic solvents .
Physicochemical and Stability Comparisons
Property This compound Methyl 4-cyano-2-fluoro-5-nitrobenzoate Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate
Melting Point (°C) Not reported Not reported Not reported
Solubility Soluble in DMSO, heated to 37°C Likely polar aprotic solvents Requires non-polar solvents (e.g., THF)
Stability Stable at -80°C for 6 months Labile under acidic conditions Hygroscopic; store under inert gas
Reactivity Nitro group participates in reductions Cyano group enables nucleophilic attack Difluoromethoxy group resists hydrolysis

Critical Insights :

  • The hydroxy group in the target compound limits its stability in aqueous environments compared to methoxy or cyano derivatives, necessitating anhydrous storage .
  • Cyanated derivatives (e.g., Methyl 4-cyano-2-fluoro-5-nitrobenzoate) exhibit greater versatility in cross-coupling reactions due to the cyano group’s electron-withdrawing nature .

Preparation Methods

Synthetic Routes for Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

While direct literature specifically detailing the synthesis of this compound is limited in public databases, insights can be drawn from related aromatic fluorinated nitro compounds and benzoate derivatives synthesis methods.

General Synthetic Approach:

  • Starting Material: Typically, a fluorinated nitrobenzoic acid or its derivatives are used.
  • Esterification: The carboxylic acid group is methylated to form the methyl ester, commonly via Fischer esterification using methanol and acid catalysis.
  • Hydroxylation: Introduction of the hydroxy group at the 5-position can be achieved via selective nitration followed by controlled hydrolysis or substitution reactions.
  • Nitration: The nitro group at the 2-position is introduced through nitration reactions using nitrating agents such as nitric acid in sulfuric acid under controlled temperature to avoid over-nitration or degradation.

Example Synthetic Scheme (Hypothetical):

  • Nitration of 4-fluorobenzoic acid to introduce the nitro group at the 2-position.
  • Esterification of the resulting 4-fluoro-2-nitrobenzoic acid with methanol under acidic conditions to yield methyl 4-fluoro-2-nitrobenzoate.
  • Selective hydroxylation at the 5-position, possibly via directed ortho-metalation or electrophilic substitution, to yield this compound.

Industrially Relevant Preparation Insights

From patent literature on related compounds such as 4-fluoro-2-methoxy-5-nitroaniline, which shares structural similarities, industrial processes emphasize:

Though the patent focuses on 4-fluoro-2-methoxy-5-nitroaniline, similar principles apply to the preparation of this compound, especially regarding the introduction of nitro and hydroxy groups in the aromatic ring with fluoro substitution.

Formulation for In Vivo and Experimental Use

For biological or experimental applications, the compound is formulated into clear solutions using co-solvents in a stepwise manner:

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, and how do reaction conditions influence yield and selectivity?

Methodology:

  • Step 1 : Start with a halogenated nitrobenzoic acid derivative (e.g., 5-fluoro-2-nitrobenzoic acid) and use thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux to form the corresponding acyl chloride intermediate. This method is adapted from protocols for synthesizing analogous chloro-fluoro-nitrobenzoyl chlorides .
  • Step 2 : Perform esterification by reacting the acyl chloride with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester. Control reaction temperature (0–20°C) to minimize side reactions such as nitro group reduction .
  • Step 3 : Optimize hydroxyl group protection/deprotection if required. For example, use acetyl or tert-butyldimethylsilyl (TBS) protecting groups to prevent unwanted oxidation during nitration or fluorination steps .

Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure and purity of this compound?

Methodology:

  • FTIR Analysis : Identify characteristic peaks for the nitro group (~1520–1350 cm⁻¹), ester carbonyl (~1720–1700 cm⁻¹), and hydroxyl group (~3200–3600 cm⁻¹). Compare with reference spectra of structurally similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate) .
  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons split by fluorine coupling (e.g., 4-F substituent causes splitting patterns). The hydroxyl proton (5-OH) may appear as a broad singlet (~δ 10–12 ppm) if not deuterated .
    • ¹³C NMR : Confirm ester carbonyl (~δ 165–170 ppm) and nitro-substituted aromatic carbons (~δ 140–150 ppm) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX programs address them?

Methodology:

  • Challenge : The compound’s polar functional groups (nitro, hydroxyl) may lead to disordered crystal packing or twinning, complicating structure refinement.
  • Solution : Use SHELXL for high-resolution refinement, leveraging constraints for hydrogen bonding and anisotropic displacement parameters. For twinned data, apply the TWIN command in SHELXL to model overlapping lattices .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to visualize thermal ellipsoids and validate molecular geometry .

Q. How do electronic effects of fluorine and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodology:

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The nitro group’s strong electron-withdrawing effect activates the aromatic ring at meta/para positions, while fluorine’s inductive effect modulates reactivity .
  • Experimental Validation : Conduct NAS reactions with amines or alkoxides under varying conditions (solvent, temperature). Monitor regioselectivity via HPLC or LC-MS to correlate with computational predictions .

Q. What strategies are effective in resolving contradictory data between theoretical and experimental vibrational spectra for this compound?

Methodology:

  • Step 1 : Compare experimental FTIR/Raman spectra with simulated spectra from quantum mechanical software (e.g., VASP or ORCA ). Adjust basis sets (e.g., B3LYP/6-311++G**) to improve accuracy .
  • Step 2 : Investigate solvent effects or polymorphism by recrystallizing the compound in different solvents (e.g., DMSO vs. ethanol) and reacquiring spectra .
  • Step 3 : Cross-validate with solid-state NMR to detect crystallographic vs. solution-phase structural discrepancies .

Q. How can this compound serve as a precursor for bioactive molecules, and what assays are suitable for evaluating its derivatives?

Methodology:

  • Derivatization : Synthesize amides or sulfonamides via coupling reactions (e.g., EDC/HOBt) to introduce pharmacophores. Purify via flash chromatography (silica gel, ethyl acetate/hexane) .
  • Bioactivity Screening :
    • Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria.
    • Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays (e.g., ADP-Glo™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

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